molecular formula C21H13Cl2N3O3 B4903617 (5E)-1-(2,3-Dichlorophenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(2,3-Dichlorophenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4903617
M. Wt: 426.2 g/mol
InChI Key: DUANMVYRDTXZJA-NTCAYCPXSA-N
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Description

(5E)-1-(2,3-Dichlorophenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a pyrrole moiety, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2,3-Dichlorophenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the dichlorophenyl and pyrrole intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final product. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2,3-Dichlorophenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially affecting its biological activity.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with potentially unique properties.

Scientific Research Applications

(5E)-1-(2,3-Dichlorophenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals, among other applications.

Mechanism of Action

The mechanism of action of (5E)-1-(2,3-Dichlorophenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dichlorophenyl derivatives and pyrrole-containing molecules, such as:

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

What sets (5E)-1-(2,3-Dichlorophenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-1,3-diazinane-2,4,6-trione apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-1-(2,3-dichlorophenyl)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O3/c22-16-9-4-10-17(18(16)23)26-20(28)15(19(27)24-21(26)29)12-14-8-5-11-25(14)13-6-2-1-3-7-13/h1-12H,(H,24,27,29)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUANMVYRDTXZJA-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)NC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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